3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
CAS No.: 917894-56-5
Cat. No.: VC16911244
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917894-56-5 |
---|---|
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol |
Standard InChI | InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3 |
Standard InChI Key | QFBZMXSTWJPUGS-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C#CCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol (C₁₄H₁₂O₂) features a naphthalene ring system substituted with a methoxy (-OCH₃) group at position 2 and a propargyl alcohol (-CH₂C≡C-OH) chain at position 1. The naphthalene core provides a planar, aromatic scaffold that facilitates π-π stacking interactions, while the methoxy group introduces electron-donating effects, modulating the electronic density of the aromatic system. The propargyl alcohol moiety contributes a terminal alkyne and hydroxyl group, both of which are reactive sites for further chemical modifications.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₂ |
Molecular Weight | 212.25 g/mol |
IUPAC Name | 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol |
Key Functional Groups | Methoxy, propargyl alcohol |
The compound’s stereoelectronic profile is influenced by the conjugation between the naphthalene π-system and the propargyl chain, which may enhance its stability and reactivity in cross-coupling reactions.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol can be conceptualized through retrosynthetic disconnections targeting the naphthalene-propargyl linkage. Two plausible routes include:
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Alkyne Alkylation: Coupling a 2-methoxynaphthalene-1-yl halide with propargyl alcohol under basic conditions.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling between 1-iodo-2-methoxynaphthalene and propargyl alcohol.
Stepwise Synthesis
A hypothetical synthesis involves:
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Preparation of 1-Iodo-2-methoxynaphthalene: Electrophilic iodination of 2-methoxynaphthalene using iodine and silver triflate.
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Sonogashira Coupling: Reaction with propargyl alcohol in the presence of Pd(PPh₃)₄ and CuI, yielding the desired product.
This route leverages well-established cross-coupling methodologies, ensuring regioselectivity and functional group compatibility.
Physicochemical Properties
Solubility and Stability
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aromatic system promotes dissolution in nonpolar solvents. The propargyl alcohol moiety introduces sensitivity to acidic conditions, necessitating anhydrous handling to prevent decomposition.
Spectroscopic Characterization
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¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (δ 3.9 ppm), and propargyl protons (δ 2.5–3.0 ppm).
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IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-O stretch (~1250 cm⁻¹).
Reactivity and Functionalization
Alkyne Reactivity
The terminal alkyne undergoes:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to form triazoles.
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Hydroalkylation: Acid-catalyzed addition to alkenes for carbon-carbon bond formation.
Hydroxyl Group Modifications
The hydroxyl group can be:
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Esterified: Using acyl chlorides to form esters.
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Oxidized: To a ketone under Jones oxidation conditions.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Naphthalene Derivatives
Compound | Key Differences | Reactivity Profile |
---|---|---|
2-Methoxynaphthalene | Lacks propargyl alcohol | Limited functionalization |
1-Naphthol Propargyl Ether | Ether linkage vs. alcohol | Enhanced stability |
3-(Naphthalen-1-yl)propiolic acid | Carboxylic acid substituent | Acid-base reactivity |
The presence of both methoxy and propargyl alcohol groups in 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol distinguishes it from analogs, enabling multifunctional reactivity.
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